molecular formula C15H20O4 B173858 (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid CAS No. 122225-33-6

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No. B173858
M. Wt: 264.32 g/mol
InChI Key: TWMRLCPQQCHIBH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a tert-butoxy group (a tert-butyl group - (CH3)3C - attached to an oxygen atom), and a carboxylic acid group (-COOH). The presence of the ® prefix indicates that the molecule has a specific configuration around one of its chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The benzyl group might participate in electrophilic aromatic substitution reactions, the tert-butoxy group could be involved in ether cleavage reactions, and the carboxylic acid group could undergo various reactions such as esterification or decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the benzyl and tert-butoxy groups could increase its solubility in nonpolar solvents .

Scientific Research Applications

  • Synthesis of Hydroxyethylene Dipeptide Isosteres

    • (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has been utilized in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, specifically corresponding to Phe–Phe. These isosteres are synthesized from (l)-phenylalanine in a practical and controlled manner, indicating the compound's utility in peptide chemistry (Nadin et al., 2001).
  • Enzymatic Reduction in Synthesis

    • In another application, baker's yeast reduction of N-protected 4-amino-3-oxobutanoates and 3-oxopentanoates has been shown to afford erythro-hydroxy esters and (R)-hydroxy esters. The process involves using (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid as an intermediate in the synthesis of biologically active substances like sperabillin C (Hashiguchi et al., 1992).
  • Asymmetric Synthesis of β-Amino Acid Derivatives

    • The compound has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives. This process involves a stereoselective addition to α,β-unsaturated esters, showcasing its relevance in the creation of complex amino acid structures (Davies et al., 1997).
  • Catalysis in Asymmetric Hydrogenation

    • It has been used in the preparation of enantiomers of phosphine ligands, which are essential in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This demonstrates its application in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
  • Role in Organic Synthesis and Reaction Mechanisms

    • The compound's interactions with other chemicals like furan-2-ones and aminophenyl methanol have been studied to understand the mechanisms of certain chemical reactions. This research provides insights into the reactivity and interaction of 4-oxobutanoic acids in organic synthesis (Amalʼchieva et al., 2022).
  • Preparation of Key Intermediates for Pharmaceutical Synthesis

    • A study reported the one-step synthesis of a derivative, highlighting its utility in preparing key intermediates for pharmaceutical compounds such as carbapenem antibiotics (Chao et al., 2009).
  • Investigations into Psychotropic Activity

    • Research into the psychotropic activity of related 4-oxobutanoic acid derivatives has been conducted. Although this study doesn't directly involve (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, it provides context into the broader class of compounds to which it belongs (Pulina et al., 2022).
  • Application in Diabetes Treatment Research

    • A derivative of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has been synthesized and proposed as an insulinotropic agent for treating non-insulin dependent diabetes mellitus, indicating its potential in therapeutic applications (Khurana et al., 2018).
  • Synthesis of Oligomers for Biopolymer Research

    • The compound has been involved in the synthesis of linear and cyclic oligomers of hydroxybutanoic acid, used in studying the stereoselectivity of enzymatic cleavage of biopolymers. This underscores its significance in biopolymer and enzyme research (Bachmann & Seebach, 1998).
  • Research in Insecticidal and Antimicrobial Activities

    • Novel triazinone derivatives, including compounds related to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, have been synthesized and evaluated for antimicrobial and insecticidal activities. This showcases its relevance in developing bioactive compounds (Kumara et al., 2015).

properties

IUPAC Name

(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMRLCPQQCHIBH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544387
Record name (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

CAS RN

122225-33-6
Record name (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HR Hoveyda, GL Fraser, L Zoute, G Dutheuil… - Bioorganic & Medicinal …, 2018 - Elsevier
Free fatty acid-2 (FFA2) receptor is a G-protein coupled receptor of interest in the development of therapeutics in metabolic and inflammatory disease areas. The discovery and …
Number of citations: 4 www.sciencedirect.com
N Caengprasath, N Gonzalez-Abuin, M Shchepinova… - Iscience, 2020 - cell.com
The ability of propionate, a short-chain fatty acid produced from the fermentation of non-digestible carbohydrates in the colon, to stimulate the release of anorectic gut hormones, such as …
Number of citations: 11 www.cell.com
N Caengprasath, N Gonzalez-Abuin, M Shchepinova… - bioRxiv, 2020 - biorxiv.org
The ability of propionate, a short chain fatty acid produced from the fermentation of non-digestible carbohydrates in the colon, to stimulate the release of anorectic gut hormones, such as …
Number of citations: 2 www.biorxiv.org

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